Thiophene, 3-methoxy-2-(methylthio)-

描述

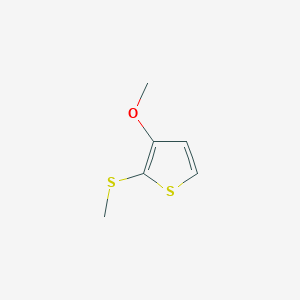

Thiophene, 3-methoxy-2-(methylthio)- is a useful research compound. Its molecular formula is C6H8OS2 and its molecular weight is 160.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiophene, 3-methoxy-2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene, 3-methoxy-2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Applications

Thiophene derivatives, including 3-methoxy-2-(methylthio)-, are recognized for their biological activities . Studies have shown that thiophene compounds exhibit a range of pharmacological effects:

- Antimicrobial Activity : Research indicates that thiophene derivatives possess antibacterial and antifungal properties. For instance, a series of thiophene analogues were synthesized and evaluated for their in vitro antimicrobial activities against various microbial species, demonstrating significant efficacy .

- Anticancer Properties : Thiophene compounds have been investigated for their anticancer potential. In one study, certain thiophene derivatives showed significant cytotoxicity against human lung cancer cell lines (A-549) when compared to standard drugs like adriamycin . Another study highlighted the application of thiophene-based compounds in inhibiting the growth of multiple cancer types, including colorectal and breast cancer .

- Anti-inflammatory and Antioxidant Activities : Thiophene derivatives have also been noted for their anti-inflammatory properties and antioxidant activities, which are crucial for preventing oxidative stress-related diseases .

Synthesis and Chemical Reactions

The synthesis of thiophene derivatives involves various methodologies that enhance their functionalization:

- Electropolymerization : The electropolymerization of 3-methoxythiophene has been explored to create conductive films with potential applications in electronic devices . These films can be utilized in sensors and other electronic components due to their unique conductive properties.

- Heterocyclization Reactions : Recent advances in synthetic methods have allowed for the efficient preparation of multifunctionalized thiophenes through heterocyclization reactions. This approach enables the introduction of various substituents that can enhance biological activity or modify physical properties .

Material Science Applications

Thiophene derivatives are increasingly used in material science due to their conductive properties:

- Organic Electronics : Compounds like 3-methoxy-2-(methylthio)- are being explored as materials for organic semiconductors. Their ability to conduct electricity makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Dyes and Pigments : Thiophenes can also serve as precursors for dyes and pigments used in various industries, including textiles and coatings. Their vibrant colors and stability make them ideal candidates for these applications .

Case Study 1: Anticancer Activity Evaluation

In a study published in 2019, researchers synthesized a series of thiophene derivatives and evaluated their anticancer activity against the A-549 lung cancer cell line. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to existing chemotherapeutic agents .

Case Study 2: Electropolymerized Films

A recent investigation into the electropolymerization of 3-methoxythiophene revealed the formation of films with unique optical properties. These films exhibited potential for use in display technologies due to their colorimetric characteristics and conductivity .

属性

分子式 |

C6H8OS2 |

|---|---|

分子量 |

160.3 g/mol |

IUPAC 名称 |

3-methoxy-2-methylsulfanylthiophene |

InChI |

InChI=1S/C6H8OS2/c1-7-5-3-4-9-6(5)8-2/h3-4H,1-2H3 |

InChI 键 |

BHQACATVOAELFR-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(SC=C1)SC |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。